2-Methyl-2-pentyl-1,3-oxazolidine
Description
Properties
CAS No. |
51995-38-1 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-methyl-2-pentyl-1,3-oxazolidine |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,3-8H2,1-2H3 |
InChI Key |
GBQREAWLWLLZMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(NCCO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-oxazolidine can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction typically involves the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to form the oxazolidine ring. The reaction conditions often include the use of a chiral magnesium phosphate catalyst under mildly basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multicomponent reactions of 1,2-amino alcohols. These reactions can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions .
Chemical Reactions Analysis
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
Step 1: Formation of an Iminium Intermediate
-
Pentanal reacts with the amine group of 2-HMP to generate a transient iminium ion (detected via NMR at δ 8.6–9.3 ppm in related systems) .
-
This intermediate is highly reactive and short-lived, rapidly undergoing cyclization .
Step 2: Cyclization to Oxazolidine
-
The alcohol group of 2-HMP attacks the iminium carbon, forming the 1,3-oxazolidine ring.
-
Kinetic Control : Cyclization occurs within 20 minutes in DMSO-d₆, as confirmed by in situ ¹H-NMR monitoring .
Scheme 1 :
2-HMP + RCHO → Iminium Intermediate → 1,3-Oxazolidine (R = pentyl)
Key Spectroscopic Features:
-
¹H-NMR : H-3 proton resonates at 3.81 ppm (triplet) for the oxazolidine ring .
-
¹³C-NMR : The C-3 carbon (oxazolidine ring) appears at 73–75 ppm , while the iminium carbon (pre-cyclization) would appear at 166–171 ppm (not observed due to rapid conversion) .
-
IR : Absence of aldehyde C=O stretch (~1720 cm⁻¹) confirms complete conversion .
X-ray Crystallography (Related Compound):
-
A structurally analogous compound (octahydro-3H-pyrido[2,1-c] oxazepin-3-ol) confirmed a seven-membered ring via X-ray analysis, validating the cyclization pathway .
Stability and Side Reactions
-
Thermal Stability : Heating above 120°C induces decomposition, reverting to hemiaminal intermediates .
-
Acrolein Exception : Reactions with α,β-unsaturated aldehydes (e.g., acrolein) favor Michael addition over oxazolidine formation, producing oxazepan derivatives instead .
Comparative Analysis with Other Aldehydes
Table 2: Reaction Outcomes with Varied Aldehydes
| Aldehyde | Product Type | Yield (%) |
|---|---|---|
| Pentanal | 1,3-Oxazolidine | 89 |
| Acrolein | Oxazepan derivative | 93 |
| Pivaldehyde | 1,3-Oxazolidine | 92 |
Scientific Research Applications
2-Methyl-2-pentyl-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibacterial agents.
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentyl-1,3-oxazolidine involves its ability to undergo ring-opening reactions in the presence of moisture. This leads to the formation of amine and hydroxyl groups, which can further react with other compounds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Key Observations :
- Alkyl Chain Length: Longer alkyl chains (e.g., pentyl, heptyl) increase hydrophobicity and boiling points, making these compounds suitable for non-polar solvents or fragrance formulations .
- Functional Groups : The dichloroacetyl group in R-28725 enhances reactivity, enabling detoxification of herbicides in crops by inducing glutathione S-transferase (GST) activity .
- Aromatic Substituents : Aromatic groups (e.g., p-chlorophenylpropyl) confer fungicidal properties, as seen in UBE Industries' derivatives .
Agrochemical Safeners
- R-28725: Exhibits significant bioactivity by increasing GST activity (up to threefold) and glutathione content in maize, protecting against imidazolinone herbicides like imazethapyr .
- Chiral Analogues : Stereochemistry influences efficacy. The R-stereoisomer of 3-dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine enhances GST affinity for substrates by 81.9% compared to controls .
Fungicidal Activity
- UBE Compounds: Derivatives with imidazolylcarbonyl and halogenated aromatic groups (e.g., Compound No. 22) show potent antifungal activity due to electron-withdrawing groups enhancing target binding .
Industrial and Cosmetic Uses
- 3-Butyl-2-heptan-3-yl-1,3-oxazolidine : Used in perfumes and pesticides due to its stability and low toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-2-pentyl-1,3-oxazolidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving dichlorodiphenylmethane and amino alcohols. For example, silver oxide (Ag₂O) or silver acetate (AgOAc) acts as a base to deprotonate the amino alcohol, facilitating ring closure. Key steps include refluxing dichlorodiphenylmethane with 2-(methylamino)ethanol or 2-(tert-butylamino)ethanol, followed by solvent removal and recrystallization. Yields range from 17% to 55%, depending on steric hindrance and reaction time . Optimization involves adjusting stoichiometry (e.g., excess amino alcohol), solvent choice (acetonitrile or hexanes), and purification via vacuum distillation.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxazolidine ring structure. For instance, ¹H NMR peaks at δ 3.76–3.31 ppm correspond to oxazolidine protons, while aromatic protons appear at δ 7.27–7.59 ppm. Elemental analysis (C, H, N) validates purity, with deviations <0.5% indicating minimal impurities. Melting points (e.g., 66–68°C for 3-tert-butyl derivatives) further corroborate crystallinity .
Q. What factors influence the stability of this compound under storage or reaction conditions?
- Methodological Answer : Stability is affected by moisture, temperature, and acidic/basic environments. The oxazolidine ring is prone to hydrolysis in aqueous media, releasing aldehydes or ketones. Storage under inert gas (N₂) in anhydrous solvents (hexanes, acetonitrile) at –20°C minimizes degradation. Thermal decomposition studies using TGA-DSC can identify safe handling temperatures .
Advanced Research Questions
Q. How can stereochemical control be achieved in the synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries or enantiopure starting materials enable stereocontrol. For example, (S)-vinylglycinol-derived 2-tributylstannyl-1,3-oxazolidine facilitates access to NH- or NMe-iminosugars with defined configurations. Switching to (R)-vinylglycinol reverses stereochemistry, enabling synthesis of enantiomeric series. Asymmetric induction is confirmed via polarimetry or chiral HPLC .
Q. What are the toxicological risks associated with nitroso derivatives of this compound, and how can they be mitigated?
- Methodological Answer : Nitroso derivatives (e.g., N-nitroso-2,2,5-trimethyl-1,3-oxazolidine) are mutagenic and suspected carcinogens. Toxicity data indicate tumorigenic effects in rodents (TDLo = 250 mg/kg). Mitigation involves avoiding nitrosating agents (e.g., NO sources) during synthesis, using scavengers like ascorbic acid, and rigorous impurity profiling via LC-MS. Decomposition products (e.g., NOx) require fume hood handling .
Q. How can contradictory data on reaction yields or byproduct formation be resolved in oxazolidine synthesis?
- Methodological Answer : Contradictions arise from varying reaction scales, solvent purity, or catalyst aging. Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature, stirring rate). For example, the inability to isolate 2,2-diphenyl-1,3-oxazolidine (compound 16) in suggests competing side reactions; in situ monitoring via FT-IR or GC-MS can pinpoint intermediates and adjust quenching protocols .
Q. What advanced analytical methods are suitable for quantifying trace impurities or degradation products in this compound?
- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) with exact mass matching (e.g., 229.1267 g/mol) identifies degradation products. For example, GC-TOF or LC-QTOF detects nitroso impurities at ppm levels. Stability-indicating HPLC methods with photodiode array (PDA) detectors validate method robustness under ICH guidelines (e.g., Q2(R1)) .
Data Contradiction and Resolution
- Example : reports successful synthesis of 3-tert-butyl derivatives (42% yield) but failure to isolate compound 16. This discrepancy highlights steric and electronic effects: bulkier substituents (tert-butyl) stabilize the oxazolidine ring, whereas smaller groups (e.g., H) may favor ring-opening. Computational studies (DFT) on ring strain and transition-state energies can rationalize these outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
